molecular formula C15H13NO3S B508471 3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one CAS No. 439091-18-6

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one

Cat. No.: B508471
CAS No.: 439091-18-6
M. Wt: 287.3g/mol
InChI Key: RKKUGFZDUSDMGU-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one is a useful research compound. Its molecular formula is C15H13NO3S and its molecular weight is 287.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Indole Derivatives in Drug Development

Indole derivatives, like the core structure found in "3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one", are widely studied for their pharmacological properties. For instance, indole-3-carbinol (I3C) and its derivatives have shown protective effects against chronic liver diseases, indicating the potential of indole-based compounds in therapeutic applications (Si-Qi Wang et al., 2016).

Thiophene Analogues and Biological Interest

Thiophene derivatives are known for their diverse biological activities, ranging from antimicrobial to anticancer properties. A review of thiophene structure-activity relationships highlights the therapeutic potential of thiophene-containing compounds, which could be relevant for the thiophene moiety in the compound of interest (G. Drehsen & J. Engel, 1983).

Hydroxy-functionalized Molecules in Biochemistry

Hydroxy-functionalized molecules, such as those with hydroxycinnamic acids (HCAs), are investigated for their antioxidant properties, showcasing the significance of hydroxy groups in modulating biological activity. Studies on structure-activity relationships of HCAs suggest that specific configurations of hydroxy groups can enhance antioxidant capabilities, which might be applicable to the hydroxy group present in the compound (N. Razzaghi-Asl et al., 2013).

Mechanism of Action

Target of Action

The compound “3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

It’s known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities , suggesting that this compound may influence various biochemical pathways.

Pharmacokinetics

It’s known that the compound was produced through a bioreduction process , suggesting that it may have certain bioavailability properties.

Result of Action

It’s known that indole derivatives can have various biological activities , suggesting that this compound may induce a range of molecular and cellular effects.

Action Environment

It’s known that the bioreduction process used to produce the compound was robust and could tolerate the substrate at a concentration of 30 g/l with excellent enantioselectivity . This suggests that the compound’s action may be influenced by certain environmental conditions, such as substrate concentration.

Properties

IUPAC Name

3-hydroxy-5-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-9-4-5-11-10(7-9)15(19,14(18)16-11)8-12(17)13-3-2-6-20-13/h2-7,19H,8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKUGFZDUSDMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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